3-Nitro-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Enzyme Activity:

The primary documented application of 3-Nitro-2-butanol in scientific research lies in its use to study the mechanisms of specific enzymes. One such example involves the investigation of nitroalkane oxidase, an enzyme found in the fungus Fusarium oxysporum. Researchers employed 3-Nitro-2-butanol as a substrate for this enzyme, observing its oxidation process []. This study helped elucidate the enzyme's function and potential role in the fungus's biological activities.

Investigating Drug Metabolism:

Another area where 3-Nitro-2-butanol has played a role is in research on drug metabolism. Scientists utilized this compound to study the oxidation of methylethylketoxime and acetoxime within liver microsomes isolated from rats, mice, and humans []. This research aimed to understand how the body breaks down these specific molecules, potentially contributing to the development of new drugs or improving our understanding of existing medications.

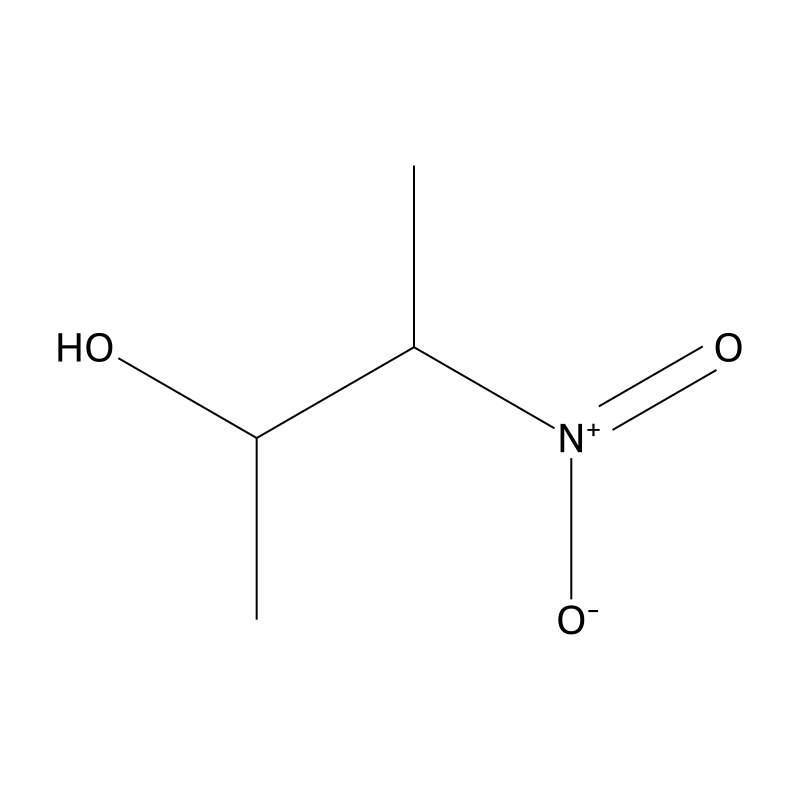

3-Nitro-2-butanol is an organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol. It is classified as a nitro alcohol, characterized by the presence of both a nitro group (-NO₂) and a hydroxyl group (-OH) attached to a butane backbone. The compound exists as a mixture of isomers, primarily distinguished by the positions of the nitro and hydroxyl groups on the carbon chain. Its structural formula can be represented as CH₃CH(NO₂)CH(OH)CH₃, indicating that the nitro group is located on the second carbon and the hydroxyl group on the third carbon of the butane chain .

- Nitration: The compound can be synthesized through the nitration of 2-butanol, where nitric acid introduces the nitro group into the molecule.

- Reduction: The nitro group can be reduced to an amine, yielding 3-amino-2-butanol under suitable conditions.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.

These reactions highlight its versatility in organic synthesis and potential for further functionalization .

The primary method for synthesizing 3-nitro-2-butanol involves:

- Nitration of 2-butanol:

- Reactants: 2-butanol and a nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid).

- Conditions: The reaction is generally conducted at low temperatures to minimize side reactions.

- Mechanism: The hydroxyl group of 2-butanol acts as a nucleophile, facilitating the electrophilic attack by the nitronium ion generated from the nitrating agent.

Alternative methods may involve modifications to existing synthetic routes or utilizing different starting materials, but nitration remains the most straightforward approach .

Several compounds share structural similarities with 3-nitro-2-butanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Nitro-1-butanol | CH₃CH₂CH(NO₂)CH₂OH | Nitro group on first carbon; different reactivity |

| 3-Methyl-2-butanol | CH₃C(CH₃)(OH)CH₂OH | Methyl substitution alters physical properties |

| 1-Nitrobutane | CH₃(CH₂)₃NO₂ | Simple linear structure; lacks hydroxyl group |

These compounds illustrate variations in functional groups and structural arrangements that influence their chemical reactivity and applications. The presence of both a nitro and hydroxyl group in 3-nitro-2-butanol distinguishes it from others, providing unique pathways for synthetic transformations and potential biological interactions .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant